![molecular formula C13H16N2 B1680171 n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine CAS No. 73625-11-3](/img/structure/B1680171.png)
n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RU 28306: is a synthetic indole alkaloid derivative that acts as a serotonin receptor agonist. It has selectivity for the 5-hydroxytryptamine 1 and 5-hydroxytryptamine 2 subtypes . This compound can be regarded as a tricyclic derivative of dimethyltryptamine or a structurally simplified analogue of lysergic acid diethylamide . The binding affinity of racemic RU 28306 is closer to that of dimethyltryptamine, though with relatively higher affinity for 5-hydroxytryptamine 2 subtypes and lower for 5-hydroxytryptamine 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of RU 28306 involves the synthesis of its indole core structureThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of RU 28306 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: RU 28306 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the indole ring, potentially changing its receptor binding properties.
Substitution: Substitution reactions can introduce new functional groups onto the indole ring, affecting its pharmacological profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
RU 28306 has several scientific research applications, including:
Mechanism of Action
RU 28306 exerts its effects by acting as a serotonin receptor agonist. It selectively binds to the 5-hydroxytryptamine 1 and 5-hydroxytryptamine 2 subtypes, modulating the activity of these receptors. This interaction can influence various neurotransmitter pathways, leading to changes in mood, perception, and cognition . The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in regulating mood and behavior .
Comparison with Similar Compounds
RU 28306 can be compared with other similar compounds, such as:
Dimethyltryptamine (DMT): Both compounds have similar binding affinities, but RU 28306 has a higher affinity for 5-hydroxytryptamine 2 subtypes.
Lysergic Acid Diethylamide (LSD): RU 28306 is a structurally simplified analogue of lysergic acid diethylamide, with differences in binding affinity and receptor selectivity.
4,5-Dihydroxyphenyl-Dimethyltryptamine (4,5-DHP-DMT): Another tryptamine derivative with distinct pharmacological properties.
RU 28306’s uniqueness lies in its specific receptor selectivity and binding affinity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
73625-11-3 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N,N-dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine |
InChI |
InChI=1S/C13H16N2/c1-15(2)11-6-9-4-3-5-12-13(9)10(7-11)8-14-12/h3-5,8,11,14H,6-7H2,1-2H3 |
InChI Key |
BQOANWOQEHVATQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC2=C3C(=CNC3=CC=C2)C1 |
Canonical SMILES |
CN(C)C1CC2=C3C(=CNC3=CC=C2)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RU 28306; RU28306; RU-28306; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(5-chloro-2-hydroxyphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B1680088.png)
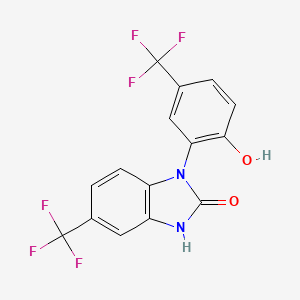
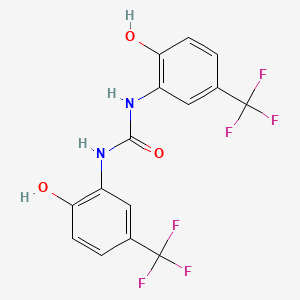
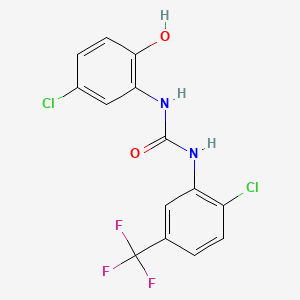

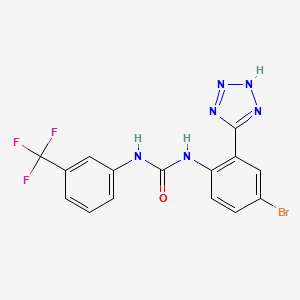
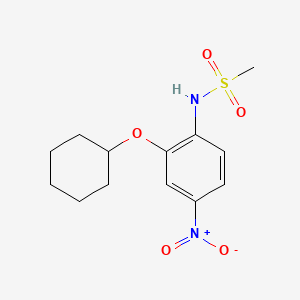
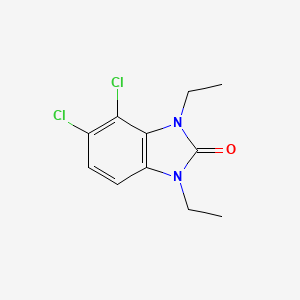
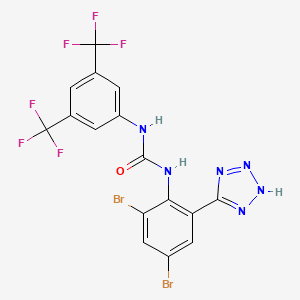
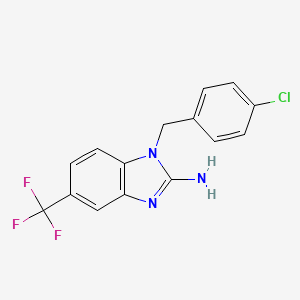
![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone](/img/structure/B1680104.png)
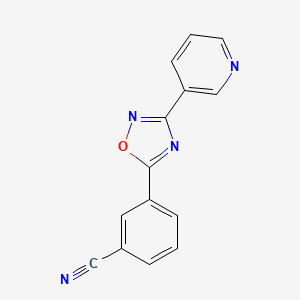
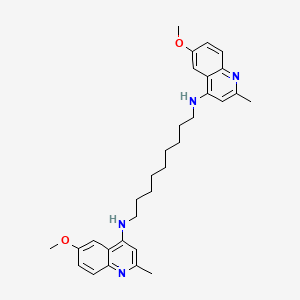
![7-[Phenyl(phenylamino)methyl]quinolin-8-ol](/img/structure/B1680108.png)
